Dioleoyl phosphatidylethanolamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

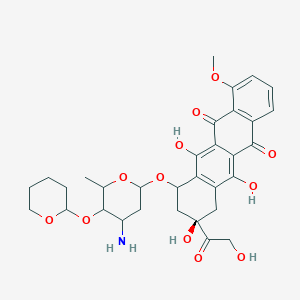

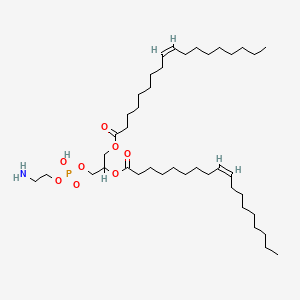

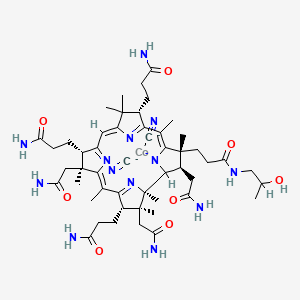

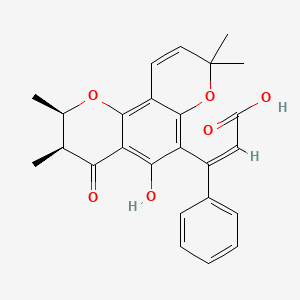

Dioleoyl phosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl groups are both oleoyl.

Wissenschaftliche Forschungsanwendungen

Insulin Signaling and Glucose Uptake Regulation

- Dioleoyl phosphatidylethanolamine (DOPE) has been studied for its role in cellular processes related to insulin signaling and glucose uptake. For instance, Tsuchiya, Kanno, and Nishizaki (2014) investigated how DOPE affects protein phosphatases, Akt1/2 activity, and GLUT4 mobilizations, observing that DOPE influences insulin-induced phosphorylation of Akt1/2 and GLUT4 translocation, impacting glucose uptake into adipocytes (Tsuchiya, Kanno, & Nishizaki, 2014).

- Similarly, Nishizaki (2018) found that DOPE can retain cell surface GLUT4 and enhance glucose uptake, indicating its potential role in managing type 2 diabetes mellitus (Nishizaki, 2018).

Intracellular Delivery of Functional Proteins

- DOPE has been used in liposome-based formulations for efficient intracellular delivery of functional proteins. Chatin et al. (2015) demonstrated that combining DOPE with certain lipids can facilitate the delivery of proteins like β-galactosidase and anti-cytokeratin8 antibody into cells, maintaining their biological activity (Chatin et al., 2015).

Gene Delivery Systems

- In the context of gene delivery, Candiani et al. (2010) researched DOPE's role in creating stimuli-responsive systems. They found that liposomes containing DOPE and other lipids can significantly improve transfection efficiencies, highlighting the importance of the lipid composition in gene delivery applications (Candiani et al., 2010).

Cellular Processes and Diseases

- DOPE's broader role in cellular processes and its association with various diseases has been a subject of interest. Calzada, Onguka, and Claypool (2016) discussed the diverse functions of DOPE, including its involvement in membrane fusion, oxidative phosphorylation, and its links to diseases like Alzheimer's and Parkinson's (Calzada, Onguka, & Claypool, 2016).

Lipid-Induced Stress and Diseases

- The role of DOPE in lipid-induced stress and its implications in diseases such as Parkinson's and cancer were explored by Patel and Witt (2017). They emphasized DOPE's importance in the endoplasmic reticulum stress response and its potential therapeutic applications (Patel & Witt, 2017).

Cell Death Imaging in Disease Diagnosis

- Elvas, Stroobants, and Wyffels (2017) investigated the use of DOPE in molecular imaging of cell death, highlighting its potential in disease diagnosis and evaluation of therapy efficacy, especially in cancer treatments (Elvas, Stroobants, & Wyffels, 2017).

Membrane Protein Function and Topogenesis

- Research by Bogdanov, Heacock, Guan, and Dowhan (2010) showed that DOPE can affect the structure and function of membrane proteins, such as the lactose permease in Escherichia coli, indicating the plasticity of lipid-protein interactions in membrane protein function (Bogdanov, Heacock, Guan, & Dowhan, 2010).

Drug Delivery and Therapeutics

- Shah et al. (2022) developed pH-responsive liposomes using DOPE for the enhanced anticancer efficacy of cisplatin, demonstrating its application in targeted drug delivery and reduced side effects in chemotherapy (Shah et al., 2022).

Eigenschaften

CAS-Nummer |

2462-63-7 |

|---|---|

Produktname |

Dioleoyl phosphatidylethanolamine |

Molekularformel |

C41H78NO8P |

Molekulargewicht |

744 g/mol |

IUPAC-Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18- |

InChI-Schlüssel |

MWRBNPKJOOWZPW-CLFAGFIQSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyme |

dioleoyl phosphatidylethanolamine dioleoylphosphatidylethanolamine DOPE cpd DOPEA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione](/img/structure/B1231185.png)

![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)